3-[2-(Trifluoromethoxy)phenyl]aniline CAS 764704-38-3 properties
3-[2-(Trifluoromethoxy)phenyl]aniline CAS 764704-38-3 properties
Technical Whitepaper: 3-[2-(Trifluoromethoxy)phenyl]aniline (CAS 764704-38-3) [1][2]
Executive Summary 3-[2-(Trifluoromethoxy)phenyl]aniline (CAS 764704-38-3) is a specialized biaryl aniline intermediate critical to modern drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2] This compound features a "privileged" biaryl scaffold decorated with a trifluoromethoxy (-OCF3) group in the ortho position of the distal ring.[1] This specific substitution pattern imparts unique conformational properties and metabolic stability, making it a high-value building block for optimizing pharmacokinetics (PK) and binding affinity in small molecule therapeutics.[1][2]
Chemical Identity & Structural Analysis
The compound consists of an aniline moiety coupled at the meta (3-) position to a phenyl ring bearing an ortho (2-) trifluoromethoxy group.[1][2]
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Molecular Formula: C₁₃H₁₀F₃NO[2]
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SMILES: Nc1cccc(c1)-c2ccccc2OC(F)(F)F
Structural Significance:
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The Biaryl Twist: The ortho-substitution (-OCF3) on the phenyl ring creates steric clash with the aniline ring protons, forcing the biaryl system out of planarity.[1] This non-planar conformation is often critical for fitting into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases) where flat molecules might not achieve optimal selectivity.[1][2]
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The -OCF3 Bioisostere: The trifluoromethoxy group is a "super-lipophilic" bioisostere. It has a Hansch
value of approximately +1.04 (compared to +0.88 for -CF3), significantly increasing membrane permeability.[2] Furthermore, the strong C-F bonds prevent metabolic oxidation at that position, extending the compound's half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).[2]
Physicochemical Properties
The following data represents a synthesis of experimental and predicted values standard for this structural class.
| Property | Value | Context |
| Molecular Weight | 253.22 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant).[1][2] |
| Physical State | Viscous Oil / Low-melting Solid | Ortho-substituents disrupt crystal packing, lowering MP.[1][2] |
| LogP (Predicted) | 3.8 - 4.2 | Highly lipophilic; requires formulation aid (e.g., DMSO) for bioassays.[1][2] |
| pKa (Aniline NH2) | ~3.5 - 4.0 | Lower than unsubstituted aniline (4.[1][2]6) due to the electron-withdrawing effect of the aryl ring.[1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Excellent blood-brain barrier (BBB) permeability potential.[1][2] |
| H-Bond Donors / Acceptors | 2 / 4 | (NH2 donors; N, O, F acceptors).[1][2] |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][2][3][4][5]
The most robust route to CAS 764704-38-3 is the palladium-catalyzed Suzuki-Miyaura coupling.[1] This protocol prioritizes the use of 3-aminophenylboronic acid and 1-bromo-2-(trifluoromethoxy)benzene .[1][2]
Rationale:
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Substrate Choice: Using the aniline as the boronic acid component avoids potential catalyst poisoning by the free amine, although protection (e.g., Boc) is sometimes used if yields are low.[1][2]
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Catalyst System: Pd(dppf)Cl₂ is chosen for its resistance to oxidation and high efficiency with sterically hindered ortho-substituted aryl halides.[1][2]
Experimental Protocol
Reagents:
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3-Aminophenylboronic acid pinacol ester (1.1 equiv)[1]
Step-by-Step Workflow:
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Inertion: Charge a round-bottom flask with the aryl bromide, boronate ester, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).[2]
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Solvation: Add degassed 1,4-dioxane/water mixture. Sparge with Argon for 10 minutes.
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Catalysis: Add the Palladium catalyst quickly under a positive stream of Argon.
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Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS for the consumption of the bromide (limiting reagent).[1]
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Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[2]
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Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂) using a gradient of Hexanes/EtOAc (0%
30%).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Yield Expectation: 75–85% isolated yield.
Applications in Medicinal Chemistry
This aniline serves as a "warhead-ready" scaffold. The free amine (-NH2) is chemically versatile, allowing for the attachment of various pharmacophores.[1][2]
Primary Application: Kinase Inhibition In Type II kinase inhibitors (e.g., Sorafenib analogs), the aniline nitrogen is often converted into a urea or amide linker that binds to the "hinge region" or the "DFG-out" pocket of the kinase.[1][2]
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Mechanism: The 3-phenyl ring sits in the hydrophobic allosteric pocket. The ortho-OCF3 group occupies a specific sub-pocket, often improving selectivity against homologous kinases by exploiting steric constraints.[1]
Secondary Application: GPCR Ligands The lipophilicity of the OCF3 group makes this scaffold ideal for CNS-targeted drugs (e.g., Dopamine or Serotonin receptor modulators), where crossing the blood-brain barrier is essential.[1][2]
Handling & Safety (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]
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Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Fluorine content).[2]
Visualizations
Figure 1: Synthetic Workflow (Suzuki Coupling)
Caption: Palladium-catalyzed cross-coupling mechanism for the synthesis of the target biaryl aniline.
Figure 2: Medicinal Chemistry Logic (SAR)
Caption: Structure-Activity Relationship (SAR) breakdown highlighting the functional roles of key structural motifs.
References
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Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]
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Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1][2]
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Leroux, F. R., et al. (2009).[2] "The Trifluoromethoxy Group: Synthetic Approaches and Pharmacological Applications." ChemMedChem, 4(1), 12–14.[2] Link[1][2]
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National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 11235210, 3-(2-Trifluoromethoxyphenyl)aniline." PubChem. Link
